METHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C25H17NO7S and a molecular weight of 475.5 g/mol This compound is characterized by its unique structure, which includes an anthracene moiety, a sulfonyl group, and a benzofuran ring
Preparation Methods
The synthesis of METHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves several steps. One common method starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, which is then reacted with 5-amino-2-methyl-1-benzofuran-3-carboxylic acid methyl ester under controlled conditions to form the desired product . The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
METHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene moiety to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
METHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The anthracene moiety can intercalate with DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar compounds to METHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE include other anthraquinone derivatives and benzofuran-based molecules. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Anthraquinone derivatives: These compounds are known for their use in dyes and pigments, as well as their biological activities.
Benzofuran derivatives: These molecules are studied for their potential pharmaceutical applications, particularly in the treatment of neurological disorders.
Properties
Molecular Formula |
C25H17NO7S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
methyl 5-[(9,10-dioxoanthracen-2-yl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H17NO7S/c1-13-22(25(29)32-2)20-11-14(7-10-21(20)33-13)26-34(30,31)15-8-9-18-19(12-15)24(28)17-6-4-3-5-16(17)23(18)27/h3-12,26H,1-2H3 |
InChI Key |
FMWMKCFIOAVLMP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C(=O)OC |
Origin of Product |
United States |
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